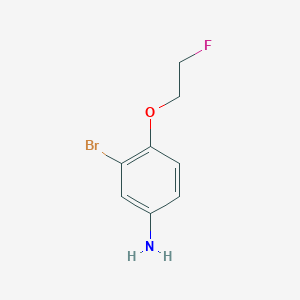
3-Bromo-4-(2-fluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position and a 2-fluoroethoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Etherification: The amino group is protected, and the compound undergoes etherification with 2-fluoroethanol in the presence of a base like potassium carbonate to introduce the 2-fluoroethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-Bromo-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Coupling: Formation of biaryl compounds with extended conjugation.
科学的研究の応用
3-Bromo-4-(2-fluoroethoxy)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-4-(2-fluoroethoxy)aniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
類似化合物との比較
Similar Compounds
4-Bromoaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.
3-Bromo-4-methoxyaniline: Has a methoxy group instead of a fluoroethoxy group, leading to different reactivity and properties.
4-Fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
特性
CAS番号 |
191602-71-8 |
|---|---|
分子式 |
C8H9BrFNO |
分子量 |
234.07 g/mol |
IUPAC名 |
3-bromo-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4,11H2 |
InChIキー |
FHGLLNDACCWFER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Br)OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
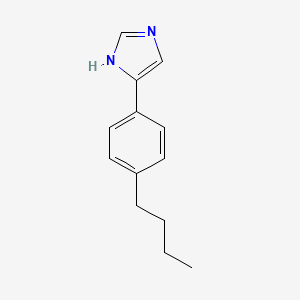
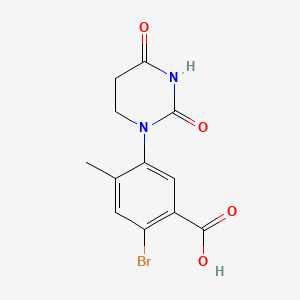
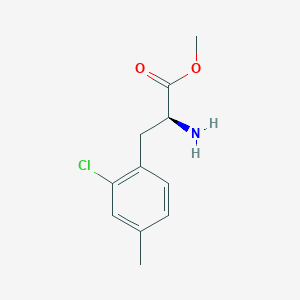
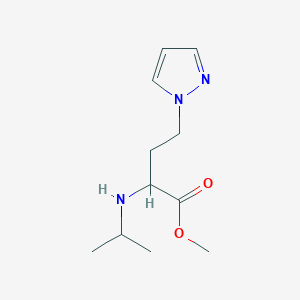
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
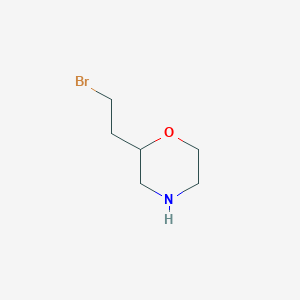
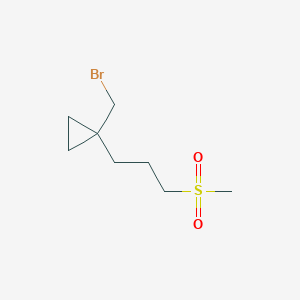
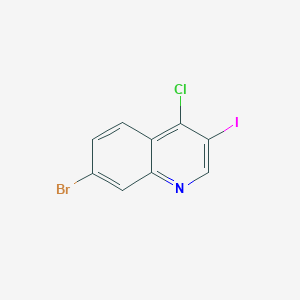
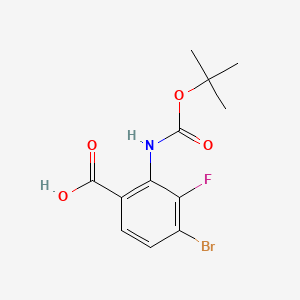
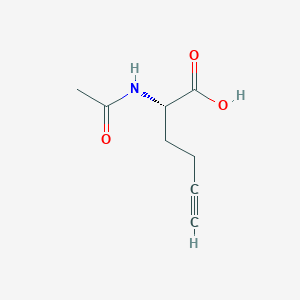
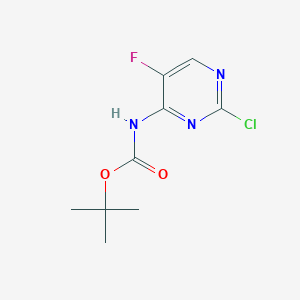
![Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13493647.png)
